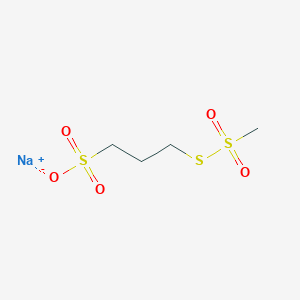
Sodium (3-Sulfonatopropyl)methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (3-Sulfonatopropyl)methanethiosulfonate is a chemical compound with the molecular formula C₄H₉NaO₅S₃ and a molecular weight of 256.30 g/mol . It is commonly used in proteomics research and is known for its ability to specifically and rapidly react with thiols to form mixed disulfides . This compound is particularly useful in probing the structures of various receptor channels, such as the acetylcholine receptor channel and the GABA A receptor channel .
Preparation Methods
The synthesis of Sodium (3-Sulfonatopropyl)methanethiosulfonate involves the reaction of methanethiosulfonate with 3-sulfonatopropyl sodium salt under controlled conditions . The reaction typically requires a solvent such as water or dimethyl sulfoxide (DMSO) and is carried out at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Sodium (3-Sulfonatopropyl)methanethiosulfonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It readily participates in substitution reactions with thiols to form mixed disulfides.
Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide . The major products formed from these reactions are typically disulfides and sulfonic acid derivatives .
Scientific Research Applications
Sodium (3-Sulfonatopropyl)methanethiosulfonate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Sodium (3-Sulfonatopropyl)methanethiosulfonate involves its reaction with thiol groups in proteins to form mixed disulfides . This reaction is highly specific and rapid, making it an effective tool for labeling and studying cysteine residues in proteins . The molecular targets include various receptor channels and enzymes that contain accessible thiol groups .
Comparison with Similar Compounds
Sodium (3-Sulfonatopropyl)methanethiosulfonate is unique in its ability to specifically react with thiols to form mixed disulfides. Similar compounds include:
Sodium (4-Sulfonatobutyl)methanethiosulfonate: Similar in structure but with a longer carbon chain.
Sodium (5-Sulfonatopentyl)methanethiosulfonate: Another similar compound with an even longer carbon chain.
N-Succinimidyloxycarbonylethyl methanethiosulfonate: A compound with a different functional group that also reacts with thiols.
These compounds share similar reactivity but differ in their chain length and functional groups, which can affect their reactivity and applications .
Properties
Molecular Formula |
C4H9NaO5S3 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
sodium;3-methylsulfonylsulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C4H10O5S3.Na/c1-11(5,6)10-3-2-4-12(7,8)9;/h2-4H2,1H3,(H,7,8,9);/q;+1/p-1 |
InChI Key |
LGHQLUHXTDVYKX-UHFFFAOYSA-M |
Canonical SMILES |
CS(=O)(=O)SCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















